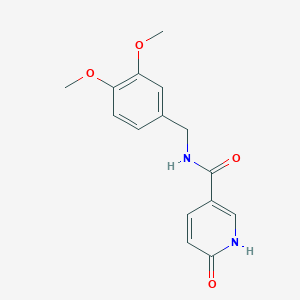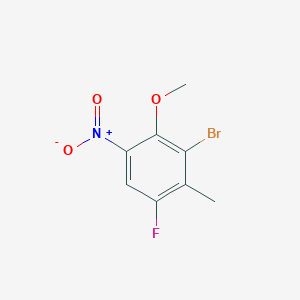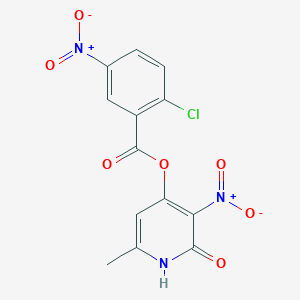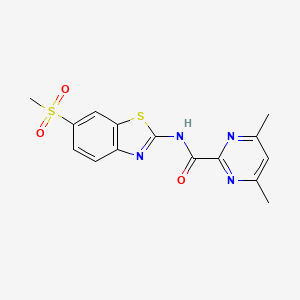
Clorhidrato de 2-(4-Bromo-2,6-dimetilfenil)etan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClN . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) was achieved through the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .Molecular Structure Analysis
The InChI code for a similar compound, 1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride, is 1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H .Aplicaciones Científicas De Investigación
Bloques de construcción orgánicos
“Clorhidrato de 2-(4-Bromo-2,6-dimetilfenil)etan-1-amina” se puede utilizar como un bloque de construcción orgánico en la síntesis de varios compuestos orgánicos .
Síntesis de diazinas
Podría usarse potencialmente en la síntesis de alcaloides de diazina, que son compuestos que contienen dos nitrógenos que se encuentran en la naturaleza (ADN, ARN, sabores y fragancias). Estos compuestos tienen una amplia gama de aplicaciones farmacológicas .
Aplicaciones anticancerígenas
Las diazinas, que podrían sintetizarse potencialmente a partir de “this compound”, se ha informado que exhiben propiedades anticancerígenas .
Aplicaciones antimicrobianas
Las diazinas también exhiben propiedades antimicrobianas, lo que sugiere que “this compound” podría utilizarse en el desarrollo de nuevos agentes antimicrobianos .
Aplicaciones antihipertensivas
Se ha informado que las diazinas tienen propiedades antihipertensivas, lo que sugiere aplicaciones potenciales de “this compound” en el tratamiento de la hipertensión .
Aplicaciones antidiabéticas
Las diazinas también exhiben propiedades antidiabéticas, lo que sugiere que “this compound” podría utilizarse en el desarrollo de nuevos fármacos antidiabéticos .
Mecanismo De Acción
Target of Action
“2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” is likely to interact with proteins or enzymes in the body that have affinity for aromatic compounds. The bromine atom could potentially enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily .
Mode of Action
The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could alter the structure of the target proteins or enzymes, thereby modulating their activity.
Análisis Bioquímico
Biochemical Properties
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The interaction between 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride and these enzymes can lead to the inhibition of enzymatic activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may interact with receptor proteins on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can impact cellular metabolism by influencing the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can activate certain receptor proteins, triggering downstream signaling pathways that result in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.
Metabolic Pathways
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may affect the activity of other enzymes involved in neurotransmitter synthesis and degradation, further impacting metabolic processes.
Transport and Distribution
The transport and distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within tissues can vary, with higher concentrations observed in specific organs, such as the brain.
Subcellular Localization
The subcellular localization of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may be found in the nucleus, affecting gene expression and chromatin structure.
Propiedades
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTAIELNWWBFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCN)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2595235.png)
![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2595239.png)
![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2595242.png)
![Tert-butyl 2-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate](/img/structure/B2595243.png)
![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)


![Methyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2595254.png)

